The compound (Threonine(Phosphoryl)231)-Tau Peptide (225-237) is a specific segment of the Tau protein, which is critically involved in neurodegenerative diseases, particularly Alzheimer’s disease. Tau protein functions primarily as a microtubule-associated protein, stabilizing microtubules in neuronal cells. The peptide sequence from residues 225 to 237 is notable for its role in tau aggregation and pathological tau modifications, particularly phosphorylation, which affects its functional properties and interactions with microtubules.
The Tau protein is derived from the human brain and exists in multiple isoforms due to alternative splicing. The specific peptide (225-237) is part of the microtubule-binding region of Tau, which is essential for its biological activity and involvement in neurodegenerative processes. Research has shown that this region is crucial for tau's ability to promote microtubule assembly and stability .
The compound can be classified as a peptide and falls under the category of intrinsically disordered proteins (IDPs). This classification highlights its flexible structure and dynamic nature, which are characteristic of many proteins involved in cellular signaling and regulation.
Synthesis of the (Threonine(Phosphoryl)231)-Tau Peptide can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of the (Threonine(Phosphoryl)231)-Tau Peptide consists of a sequence of amino acids that includes threonine modified by phosphorylation at position 231. This modification plays a significant role in tau's structural dynamics and function.
The primary chemical reaction involving this peptide is phosphorylation, which alters its charge and hydrophilicity, influencing tau's aggregation propensity and interaction with microtubules.
The mechanism by which (Threonine(Phosphoryl)231)-Tau Peptide exerts its effects involves several steps:
Research indicates that specific residues within this peptide are critical for initiating aggregation, with phosphorylated forms showing enhanced propensity for forming pathological aggregates compared to their non-phosphorylated counterparts .
The (Threonine(Phosphoryl)231)-Tau Peptide has several applications in scientific research:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5